ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
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Description
Ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C25H26O8 and its molecular weight is 454.475. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate shows promise in cancer treatment due to its ability to overcome drug resistance. In a study on leukemia cells, it enhanced the effectiveness of other cancer therapies and selectively killed drug-resistant cells over parent cancer cells (Das et al., 2009).
Synthesis Techniques
Efficient atom economical synthesis methods for this compound have been developed. One such method involves a one-pot, multicomponent reaction yielding medicinally promising derivatives through a tandem Michael addition–cyclization reaction (Boominathan et al., 2011).
Photoluminescence Properties
This compound and its derivatives exhibit notable photoluminescence. The absorption and emission of its derivatives are stronger than that of ethyl coumarin-3-carboxylate due to the larger conjugation of their electron donor group moiety, showing potential in photoluminescent applications (Song et al., 2014).
Involvement in GPR35 Studies
It plays a crucial role in studying orphan G protein-coupled receptor GPR35, especially in the synthesis of potent and selective GPR35 agonists. This is critical in the development of drugs targeting this receptor (Thimm et al., 2013).
Potential in Marine Drug Synthesis
This compound is involved in the synthesis of marine drugs, particularly as a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O8/c1-6-30-24(28)23-21(15-7-9-16(29-5)10-8-15)22(27)18-12-11-17(13-19(18)32-23)31-14-20(26)33-25(2,3)4/h7-13H,6,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXLFTHCGRHNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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